molecular formula C9H9ClO B045335 1-(3-Chlorophenyl)propan-2-one CAS No. 14123-60-5

1-(3-Chlorophenyl)propan-2-one

Cat. No.: B045335
CAS No.: 14123-60-5
M. Wt: 168.62 g/mol
InChI Key: VCNYPJMEQHTAHS-UHFFFAOYSA-N
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Description

It is a clear yellow liquid with a distinct aromatic odor . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenylacetone can be synthesized through several methods. One common method involves the chlorination of phenylacetone using chlorine gas in the presence of aluminum trichloride as a catalyst and 1,2-ethylene dichloride as a solvent. The reaction undergoes chloridization, low-temperature hydrolysis, water-washing, stratification, reduced pressure distillation, and rectification to yield 3-chlorophenylacetone .

Industrial Production Methods: In industrial settings, the production of 3-chlorophenylacetone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product typically has a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorophenylacetone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorophenylacetone involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate neurotransmitter levels in the brain, thereby exerting antidepressant effects. The compound’s structure allows it to participate in various biochemical reactions, influencing the activity of enzymes and receptors involved in neurotransmission .

Comparison with Similar Compounds

Uniqueness: 3-Chlorophenylacetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the meta position enhances its reactivity in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

1-(3-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNYPJMEQHTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370121
Record name 3-Chlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-60-5
Record name 3-Chlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-chlorophenylacetone utilized in the synthesis of pyrrolnitrin?

A1: The research paper describes a novel method for pyrrole ring formation, a key structural component of pyrrolnitrin. 3-Chlorophenylacetone is used as a starting material in this synthesis. It reacts with an aminoacetal (V) in an AcOH-AcONa·3H2O mixture to produce 1-acetyl-2-methyl-3-(2-nitro-3-chlorophenyl) pyrrole []. This pyrrole derivative serves as a crucial intermediate in the multi-step synthesis of pyrrolnitrin.

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